molecular formula C8H9ClN2O B3298319 2-Methylbenzo[d]oxazol-5-amine hydrochloride CAS No. 897439-70-2

2-Methylbenzo[d]oxazol-5-amine hydrochloride

Cat. No.: B3298319
CAS No.: 897439-70-2
M. Wt: 184.62 g/mol
InChI Key: JOOANHVKSWQXRZ-UHFFFAOYSA-N
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Description

2-Methylbenzo[d]oxazol-5-amine hydrochloride (CAS 897439-70-2) is a chemical compound with the molecular formula C₈H₉ClN₂O and a molecular weight of 184.62 g/mol . It is the salt form of the organic base 2-Methylbenzo[d]oxazol-5-amine (CAS 72745-76-7) . This benzoxazole derivative is intended for Research Use Only and is not for human consumption. The core benzoxazole structure is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in pharmacologically active compounds . Recent scientific investigations highlight the significant research value of this chemical class. Notably, structurally related N-methylbenzo[d]oxazol-2-amine has demonstrated promising in vivo anthelmintic efficacy, reducing parasite load by 49% in a Trichinella spiralis-infected mouse model, suggesting potential for developing novel anti-parasitic agents . Furthermore, other 2-substituted benzo[d]oxazol-5-amine derivatives have been investigated as multi-target directed ligands for the treatment of complex neurodegenerative conditions like Alzheimer's disease, showing potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in vitro, and demonstrating improved cognitive function in vivo . Researchers value this compound as a key synthetic intermediate for constructing more complex molecules. The benzoxazole ring system is typically synthesized from precursors like 2-aminophenol, and its derivatives serve as versatile building blocks in organic and medicinal chemistry research . Proper handling is essential; the free base form is recommended to be stored in a dark place under an inert atmosphere at 2-8°C .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3-benzoxazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c1-5-10-7-4-6(9)2-3-8(7)11-5;/h2-4H,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOANHVKSWQXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726444
Record name 2-Methyl-1,3-benzoxazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897439-70-2
Record name 2-Methyl-1,3-benzoxazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbenzo[d]oxazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with acetic anhydride to form 2-methylbenzoxazole, followed by nitration and reduction to yield 2-methylbenzo[d]oxazol-5-amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzo[d]oxazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as acidic or basic environments, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives.

Scientific Research Applications

Overview

2-Methylbenzo[d]oxazol-5-amine hydrochloride is a compound of significant interest in various fields of scientific research, particularly in medicinal chemistry, biology, and materials science. This article explores its applications, focusing on its biological activities, synthesis methods, and potential therapeutic uses.

This compound has shown promising biological activities, particularly in:

  • Anticancer Research :
    • The compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver cancers (HepG2).
    • IC50 values range from 0.65 μM to 1.25 μM, indicating strong efficacy compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Activity :
    • Effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
    • Minimum inhibitory concentrations (MIC) have been reported as low as 16 μg/mL against E. coli .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of various derivatives of this compound. It was found that modifications to the benzoxazole ring significantly impacted cytotoxicity. The most potent derivative had an IC50 value significantly lower than that of doxorubicin, indicating the potential for developing new cancer therapies based on this scaffold .

Case Study 2: Antimicrobial Activity

Research indicated that structural modifications enhanced antibacterial activity against resistant strains. Specific derivatives demonstrated improved efficacy, highlighting the importance of structure-activity relationships in optimizing therapeutic agents .

Data Tables

Activity TypeCell Line/PathogenIC50/MIC ValuesNotes
AnticancerMCF-70.65 μMHigh efficacy compared to doxorubicin
AnticancerA5491.25 μMEffective against lung cancer
AntimicrobialStaphylococcus aureus32 μg/mLSignificant inhibition observed
AntimicrobialE. coli16 μg/mLEffective against Gram-negative bacteria

Mechanism of Action

The mechanism of action of 2-Methylbenzo[d]oxazol-5-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Research Findings and Data

NMR Spectral Data

  • This compound :
    • ¹H NMR (DMSO-d₆) : δ 9.13 (d, J = 0.9 Hz, 1H), 8.76 (s, 1H), 7.88 (d, J = 8.4 Hz, 1H), 2.67 (s, 3H) .
  • N-(2-Chloro-5-nitropyridin-4-yl)-2-methylbenzo[d]oxazol-5-amine :
    • ¹H NMR (CDCl₃) : δ 9.68 (bs, 1H), 7.61–7.59 (m, 2H), 2.70 (s, 3H) .

Biological Activity

2-Methylbenzo[d]oxazol-5-amine hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, research findings, and potential applications.

  • Chemical Formula : C7_7H6_6N2_2O
  • Molecular Weight : 134.14 g/mol
  • CAS Number : 63837-12-7
  • PubChem ID : 1482188

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Anticancer Activity : Studies indicate that this compound has potential antiproliferative effects against several cancer cell lines.
  • Antibacterial Properties : The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria.
  • Immunosuppressive Effects : Research suggests that it may act as an immunosuppressive agent, inhibiting specific cellular pathways.

Anticancer Activity

Research has demonstrated that this compound can inhibit the growth of various cancer cell lines. A notable study assessed its activity against a panel of human tumor cell lines, revealing promising results.

Cell Line IC50_{50} (µM)
HeLa (Cervical)9.27
CaCo-2 (Colon)2.76
H9c2 (Heart Myoblast)1.14

These findings indicate that the compound exhibits selective cytotoxicity, particularly against colon and cervical cancer cells, suggesting its potential as a therapeutic agent in oncology .

Antibacterial Properties

The antibacterial activity of this compound has been evaluated in vitro against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC, µM)
Staphylococcus aureus20 - 40
Escherichia coli40 - 70

The compound demonstrated significant antibacterial effects, particularly against multi-drug resistant strains, suggesting its potential utility in treating bacterial infections .

Immunosuppressive Effects

In a study focused on immunosuppressive agents, this compound was identified as an uncompetitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), which plays a crucial role in nucleotide synthesis. The compound exhibited reduced cytotoxicity while maintaining immunosuppressive activity, making it a candidate for further development in transplant medicine and autoimmune disorders .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various experimental settings:

  • Cancer Cell Line Study : A comprehensive evaluation of its effects on multiple cancer cell lines revealed that the compound significantly inhibited cell proliferation in a dose-dependent manner.
  • Bacterial Resistance Study : In vitro tests showed that this compound could overcome resistance mechanisms in certain bacterial strains, indicating its potential as a novel antibiotic.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.